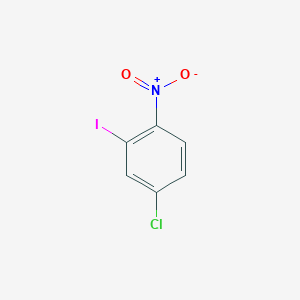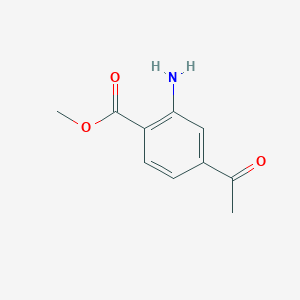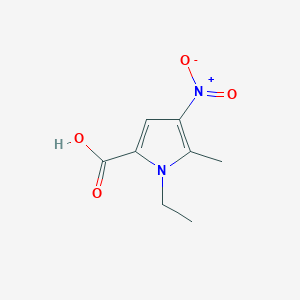
1-Ethyl-5-methyl-4-nitropyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-5-methyl-4-nitropyrrole-2-carboxylic acid, also known as EMP2CA, is a chemical compound with potential applications in scientific research. It is a pyrrole derivative that has been synthesized by various methods, and its mechanism of action and physiological effects have been studied in vitro and in vivo.
Wirkmechanismus
The mechanism of action of 1-Ethyl-5-methyl-4-nitropyrrole-2-carboxylic acid is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent by scavenging reactive oxygen species (ROS) and inhibiting the production of pro-inflammatory cytokines. 1-Ethyl-5-methyl-4-nitropyrrole-2-carboxylic acid has also been shown to inhibit the activity of IDO, which may contribute to its potential anticancer effects.
Biochemische Und Physiologische Effekte
1-Ethyl-5-methyl-4-nitropyrrole-2-carboxylic acid has been shown to have antioxidant and anti-inflammatory effects in vitro and in vivo. In a study on rat brain tissue, 1-Ethyl-5-methyl-4-nitropyrrole-2-carboxylic acid was found to reduce oxidative stress and lipid peroxidation. In another study on mouse macrophages, 1-Ethyl-5-methyl-4-nitropyrrole-2-carboxylic acid was found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 1-Ethyl-5-methyl-4-nitropyrrole-2-carboxylic acid has also been shown to inhibit the activity of IDO in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
1-Ethyl-5-methyl-4-nitropyrrole-2-carboxylic acid has several advantages for lab experiments, including its relatively simple synthesis method and potential applications in medicinal chemistry research. However, there are also limitations to its use, including its low solubility in water and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 1-Ethyl-5-methyl-4-nitropyrrole-2-carboxylic acid. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an inhibitor of IDO, which may have implications for the treatment of cancer. Further studies are needed to fully understand the mechanism of action and physiological effects of 1-Ethyl-5-methyl-4-nitropyrrole-2-carboxylic acid, as well as its potential applications in scientific research.
Synthesemethoden
1-Ethyl-5-methyl-4-nitropyrrole-2-carboxylic acid can be synthesized by several methods, including the reaction of 1-ethyl-5-methylpyrrole-2-carboxylic acid with nitric acid and sulfuric acid, or the reaction of 1-ethyl-5-methylpyrrole-2-carboxylic acid with nitric acid and acetic anhydride. The yield of the reaction can be improved by using a catalyst such as p-toluenesulfonic acid. The purity of the product can be increased by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-5-methyl-4-nitropyrrole-2-carboxylic acid has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anti-inflammatory and antioxidant properties, and may have potential as a therapeutic agent for the treatment of diseases such as Alzheimer's and Parkinson's. 1-Ethyl-5-methyl-4-nitropyrrole-2-carboxylic acid has also been studied as a potential inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), which plays a role in immune system regulation and cancer progression.
Eigenschaften
CAS-Nummer |
183268-95-3 |
|---|---|
Produktname |
1-Ethyl-5-methyl-4-nitropyrrole-2-carboxylic acid |
Molekularformel |
C8H10N2O4 |
Molekulargewicht |
198.18 g/mol |
IUPAC-Name |
1-ethyl-5-methyl-4-nitropyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O4/c1-3-9-5(2)6(10(13)14)4-7(9)8(11)12/h4H,3H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
QAZHUKBRHUBLFY-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=C1C(=O)O)[N+](=O)[O-])C |
Kanonische SMILES |
CCN1C(=C(C=C1C(=O)O)[N+](=O)[O-])C |
Synonyme |
1H-Pyrrole-2-carboxylicacid,1-ethyl-5-methyl-4-nitro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



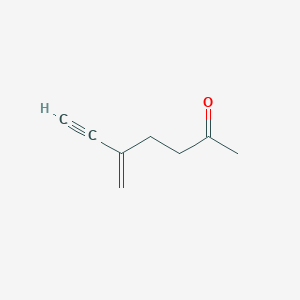
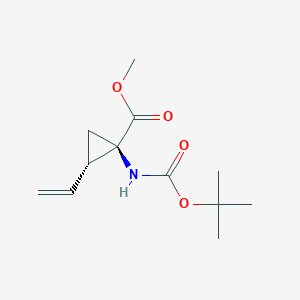
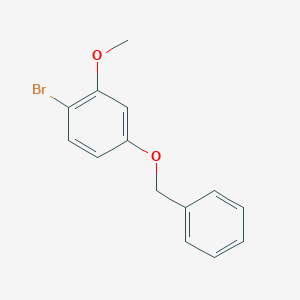
![3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B66076.png)
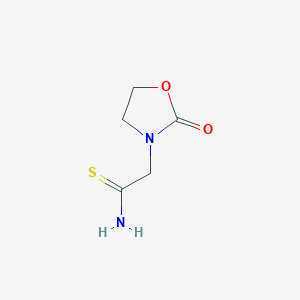
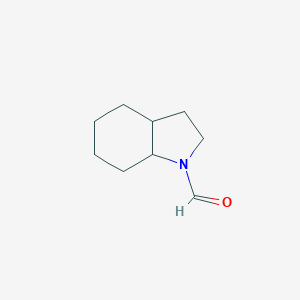
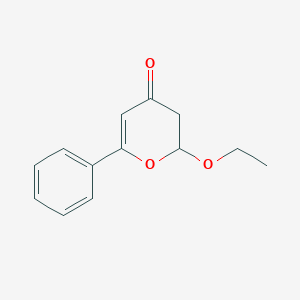


![N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide](/img/structure/B66087.png)
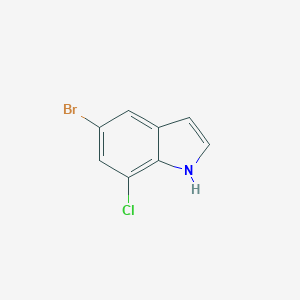
![5-[Amino(methyl)amino]-4-chloro-2-(3-chloro-4-fluorophenyl)pyridazin-3-one](/img/structure/B66090.png)
